molecular formula C12H13NO2 B173462 Ethyl 6-methyl-1H-indole-2-carboxylate CAS No. 16732-81-3

Ethyl 6-methyl-1H-indole-2-carboxylate

Cat. No.: B173462
CAS No.: 16732-81-3
M. Wt: 203.24 g/mol
InChI Key: IRFTXLHJKQYOJB-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-methyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 6-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-methyl-1H-indole-2-carboxylate has shown significant potential in medicinal chemistry:

  • Anticancer Activity: Studies have indicated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. It targets key pathways involved in cancer progression, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties: The compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential use as a novel antimicrobial agent. Research demonstrated effective inhibition of microbial growth at low concentrations.

The biological activities of this compound include:

  • Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, potentially leading to new treatments for inflammatory diseases.
  • Antiviral Activity: Preliminary studies suggest that it may inhibit viral replication, making it a candidate for research into antiviral therapies .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryModulates pro-inflammatory cytokines
AntiviralInhibits viral replication

Table 2: Synthesis Methods

Synthesis MethodDescriptionYield (%)
Microwave-assisted synthesisHigh yield under controlled conditions>90%
Palladium-catalyzed reactionsEffective for cross-coupling reactionsVariable

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-231 breast cancer cells, this compound was found to significantly inhibit cell growth at concentrations as low as 1 μM. Flow cytometry analysis indicated enhanced caspase-3 activity, confirming the induction of apoptosis.

Case Study 2: Antimicrobial Activity

Research assessing the antimicrobial properties of this compound revealed effective inhibition against common bacterial strains, suggesting its potential as a new antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl 6-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives .

Biological Activity

Ethyl 6-methyl-1H-indole-2-carboxylate is a member of the indole family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its indole ring structure with a carboxylate group and an ethyl ester functionality. The molecular formula is C11H11NO2C_{11}H_{11}NO_2, and it possesses a molecular weight of 189.21 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Binding Affinity : Indole derivatives typically exhibit high binding affinity to multiple receptors, influencing various biochemical pathways related to inflammation and cancer cell proliferation.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression, thereby exerting therapeutic effects.

Antiviral Activity

Recent studies have indicated that indole derivatives, including this compound, exhibit significant antiviral properties. For instance, related compounds have shown effectiveness against HIV-1 integrase, with modifications enhancing their inhibitory activity .

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in various cancer cell lines. This effect is mediated through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. This compound has been shown to reduce pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntiviralInhibits HIV-1 integrase
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study 1: HIV Integrase Inhibition

A study focused on the structural optimization of indole derivatives revealed that modifications at the C3 position significantly enhanced the inhibitory effect against HIV integrase. The optimized derivative exhibited an IC50 value of 0.13 μM, demonstrating the potential of indole-based compounds in antiviral therapy .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines (e.g., A549, MDA-MB-231) showed that this compound significantly decreased cell viability. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Properties

IUPAC Name

ethyl 6-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-7-9-5-4-8(2)6-10(9)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFTXLHJKQYOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601351
Record name Ethyl 6-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-81-3
Record name Ethyl 6-methyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16732-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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